Bisphenol F bis(2,3-dihydroxypropyl) ether (CAS: 72406-26-9) is a key chemical intermediate, primarily known as the hydrolysis product of Bisphenol F diglycidyl ether (BPFDGE).[1][2] It belongs to the bisphenol family of compounds, which are foundational monomers in the production of high-performance epoxy resins and polycarbonates.[3] This specific diol-functionalized derivative is often used as an analytical standard for monitoring the release of monomers from food can coatings and other polymer applications.[1][4][5][6] In a broader procurement context, it represents a class of Bisphenol A (BPA) alternatives, where the central isopropylidene group of BPA is replaced by a methylene bridge, leading to distinct physical properties in the resulting polymers.[7]
Substituting Bisphenol F (BPF) derivatives for their more common Bisphenol A (BPA) counterparts based on nominal class similarity is a critical procurement error. The structural difference—a methylene bridge in BPF versus an isopropylidene bridge in BPA—directly translates to significant variations in the performance of resulting epoxy systems.[7] Specifically, BPF-based epoxy resins exhibit fundamentally lower viscosity, which alters handling, formulation requirements, and processing characteristics like fiber impregnation.[8][9][10] Furthermore, this structural change impacts flexibility, chemical resistance, and thermal properties of the cured polymer, making direct substitution impractical for applications with defined performance specifications.[7][11][12] Therefore, selecting a BPF-based material like Bisphenol F bis(2,3-dihydroxypropyl) ether or its precursors implies a deliberate choice for a specific property profile, not a simple drop-in replacement for a BPA-based system.
The most significant procurement differentiator for Bisphenol F (BPF) based epoxy systems over their Bisphenol A (BPA) counterparts is substantially lower viscosity. Unmodified, liquid BPF epoxy resins (DGEBF) exhibit a viscosity in the range of 5,000–7,000 mPa·s at 20°C, which is approximately half that of standard BPA resins (DGEBA), which measure between 10,000–15,000 mPa·s under the same conditions.[11] Other sources report the viscosity of liquid BPF epoxy resin to be around 4,000-6,000 mPa·s, roughly one-third that of comparable BPA resins.[8] This lower viscosity is a direct result of the simpler methylene bridge in the BPF backbone compared to the bulkier isopropylidene group in BPA.[7]
| Evidence Dimension | Viscosity of Unmodified Liquid Epoxy Resin at 20-25°C |
| Target Compound Data | 5,000–7,000 mPa·s (for DGEBF, the precursor) |
| Comparator Or Baseline | Bisphenol A Diglycidyl Ether (DGEBA) Resin: 10,000–15,000 mPa·s |
| Quantified Difference | Approximately 50% lower viscosity vs. DGEBA resin[11] |
| Conditions | Unmodified, liquid epoxy resins at 20°C. |
This dramatic reduction in viscosity allows for the formulation of high-solids, low-VOC coatings, easier handling and mixing, and superior impregnation of fibers in composite manufacturing without requiring excessive diluents.[11][13]
While both BPA and BPF-based epoxy systems offer good general chemical resistance, BPF formulations demonstrate a distinct advantage in specific environments. BPF epoxy resins are noted to have generally better chemical resistance than standard BPA resins.[11] This improved performance is especially apparent against solvents and acids.[7][8] The structural difference in the backbone of the polymer contributes to a more resilient cured matrix under certain chemical attacks.
| Evidence Dimension | Chemical Resistance |
| Target Compound Data | Enhanced resistance, particularly to solvents and strong acids. |
| Comparator Or Baseline | Standard Bisphenol A (BPA) epoxy resins. |
| Quantified Difference | Qualitatively described as 'better' or having a 'slight edge' against harsh solvents and acids.[7][8] |
| Conditions | Cured epoxy systems exposed to various chemical agents. |
For applications requiring robust performance in chemically aggressive environments, such as industrial floor coatings, tank linings, and secondary containment, the enhanced resistance of BPF-based systems provides a tangible durability advantage.
The less sterically hindered methylene bridge in the BPF backbone, compared to the dimethyl-methylene bridge in BPA, imparts greater rotational freedom to the polymer chains. This structural characteristic results in BPF epoxy resins that tend to be more flexible than their BPA counterparts.[11] This increased flexibility can translate to improved toughness and impact resistance in the final cured material, a critical factor in applications subject to mechanical stress or thermal cycling.
| Evidence Dimension | Flexibility of Cured Resin |
| Target Compound Data | More flexible. |
| Comparator Or Baseline | Bisphenol A (BPA) epoxy resins, which are typically more rigid. |
| Quantified Difference | Qualitatively described as 'more flexible', leading to greater toughness and impact resistance.[11] |
| Conditions | Fully cured epoxy resin systems. |
This property makes BPF-based systems a preferred choice for applications where brittleness is a failure mode, such as in high-performance adhesives, crack-bridging flooring systems, and composite matrices requiring high impact strength.[8][11]
The intrinsically low viscosity of BPF-based epoxy precursors is a significant advantage for formulating coatings that comply with stringent environmental regulations on Volatile Organic Compounds (VOCs).[11] This allows for higher solids content without compromising application properties like flow and leveling, making them ideal for durable, chemical-resistant industrial coatings for metal and concrete.[8]
In manufacturing processes like resin transfer molding (RTM) or vacuum infusion, low resin viscosity is critical for achieving complete and rapid impregnation of dense fiber preforms. The lower viscosity of BPF-based systems ensures better wet-out of reinforcements like carbon or glass fiber, reducing the likelihood of voids and enhancing the mechanical performance and reliability of the final composite part.[7]
The greater inherent flexibility of the cured BPF polymer backbone makes it a suitable foundation for formulating high-performance structural adhesives and sealants.[13] This property provides improved peel strength and impact resistance compared to more brittle BPA-based adhesives, which is critical for bonding dissimilar materials or for joints subjected to vibration and dynamic loads.[8]
In its pure form as Bisphenol F bis(2,3-dihydroxypropyl) ether, this compound serves as a critical analytical standard. It is used for the quantification of BFDGE and its hydrolysis products that may migrate from the epoxy-based linings of food and beverage cans into foodstuffs, ensuring compliance with food contact material regulations.[1][14]